4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)-
Overview
Description
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yloxy)ethyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound features a biphenyl group attached via an ethyl linker to the quinazolinone core. Quinazolinones have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yloxy)ethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated quinazolinone derivative with a boronic acid derivative of biphenyl in the presence of a palladium catalyst and a base.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction, where the quinazolinone derivative is reacted with an appropriate ethylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or biphenyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yloxy)ethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activity.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, resulting in the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the biphenyl and ethyl groups.
3-(2-((1,1’-Biphenyl)-4-yloxy)ethyl)-4(3H)-pyrimidinone: A similar compound with a pyrimidinone core instead of quinazolinone.
3-(2-((1,1’-Biphenyl)-4-yloxy)ethyl)-4(3H)-benzoxazinone: A compound with a benzoxazinone core.
Uniqueness
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yloxy)ethyl)- is unique due to the presence of the biphenyl group, which can enhance its biological activity and selectivity. The ethyl linker provides flexibility, allowing the compound to adopt different conformations and interact with various molecular targets.
Properties
IUPAC Name |
3-[2-(4-phenylphenoxy)ethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22-20-8-4-5-9-21(20)23-16-24(22)14-15-26-19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13,16H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZKSZKORULQSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160813 | |
Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138841-12-0 | |
Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138841120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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